6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Medicinal Chemistry Process Chemistry Building Block Procurement

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 912284-83-4) is a bicyclic heterocyclic building block of the partially saturated quinoxaline class, bearing a fluorine atom at the 6-position and a methyl group at the N1-position. Its molecular formula is C₉H₁₁FN₂ with a molecular weight of 166.2 g/mol.

Molecular Formula C9H11FN2
Molecular Weight 166.2 g/mol
CAS No. 912284-83-4
Cat. No. B1280684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
CAS912284-83-4
Molecular FormulaC9H11FN2
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESCN1CCNC2=C1C=CC(=C2)F
InChIInChI=1S/C9H11FN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3
InChIKeyDXIZWPSUAKANDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (912284-83-4): Core Physicochemical Baseline & Structural Context


6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 912284-83-4) is a bicyclic heterocyclic building block of the partially saturated quinoxaline class, bearing a fluorine atom at the 6-position and a methyl group at the N1-position. Its molecular formula is C₉H₁₁FN₂ with a molecular weight of 166.2 g/mol . Computed properties include a predicted boiling point of 274.0±40.0 °C, a density of 1.126±0.06 g/cm³, and a pKa of 7.71±0.20 . The compound is commercially supplied as a research chemical, typically at ≥95% purity, with recommended long-term storage at 2–8 °C . Within the 6-halo-1-methyl-tetrahydroquinoxaline series, the fluoro derivative occupies a distinct physicochemical niche defined by the smallest halogen radius, highest electronegativity, and lowest molecular weight among the F/Cl/Br congeners.

Why 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline Cannot Be Casually Swapped with Its 6-Halo Congeners


Within the 6-halo-1-methyl-tetrahydroquinoxaline series, simple halogen interchange is not neutral. The fluoro derivative (MW 166.2) is substantially lighter than the bromo analog (MW 227.10) [1] and the chloro analog (MW 182.65) , directly affecting molar-scale reaction stoichiometry and cost-per-mole calculations. Fluorine's strong electron-withdrawing effect, combined with its capacity for hydrogen-bond acceptance, alters the electronic character of the aromatic ring in ways that chlorine and bromine do not replicate, influencing both reactivity in downstream cross-coupling and the pharmacokinetic profile of derived lead compounds. Furthermore, the bromo analog requires storage under inert gas (N₂ or Ar) at 2–8 °C , whereas the fluoro derivative is specified for standard 2–8 °C storage without an inert atmosphere mandate , suggesting superior bench-top stability. These cumulative differences mean that substituting the fluoro building block with a chloro or bromo congener risks altered reaction yields, divergent metabolic stability in final compounds, and modified handling protocols.

Quantitative Differentiation Evidence: 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline vs. Closest Analogs


Molecular Weight Differential: Impact on Molar-Scale Synthesis Economics

The fluoro derivative has a molecular weight of 166.2 g/mol , compared to 182.65 g/mol for the 6-chloro analog and 227.10 g/mol for the 6-bromo analog [1]. This represents a 9.0% reduction versus the chloro and a 26.8% reduction versus the bromo derivative. For a 1-mole-scale reaction, the fluoro compound requires 166.2 g versus 227.1 g for the bromo analog, translating to lower mass handling and potentially reduced shipping costs per mole of reactive sites.

Medicinal Chemistry Process Chemistry Building Block Procurement

Predicted Lipophilicity (XLogP3) Comparison: Implications for Downstream ADME

The 6-bromo analog has a computed XLogP3-AA value of 2.5 [1]. The 6-fluoro derivative has a predicted XLogP3 of approximately 1.5 (based on fluorine's known π-value contribution of +0.14 vs. bromine's +0.86) [2]. This ~1.0 log unit difference in lipophilicity is substantial: it corresponds to a predicted 10-fold difference in octanol/water partition coefficient, which in drug discovery typically translates to lower non-specific protein binding, reduced hERG liability risk, and improved aqueous solubility for the fluoro analog.

Drug Discovery ADME Lead Optimization

Storage Condition Differential: Inert Atmosphere Requirement

The 6-bromo derivative mandates storage under inert gas (nitrogen or argon) at 2–8 °C, indicating sensitivity to atmospheric oxygen and/or moisture . In contrast, the 6-fluoro derivative is specified for storage at 2–8 °C without any inert atmosphere requirement . This differential suggests superior ambient stability for the fluoro compound, reducing the operational burden of maintaining inert conditions during weighing, aliquoting, and inventory storage.

Chemical Stability Inventory Management Procurement Logistics

Predicted pKa and Ionization State: Relevance to Salt Formation and Purification

The predicted pKa of the secondary amine in 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is 7.71±0.20 . This positions the compound near the physiological pH boundary, where small pH adjustments can toggle between neutral free-base and protonated salt forms. This property can be exploited for selective extraction during workup or for salt formation to modulate solubility. The corresponding computed pKa values for the bromo and chloro analogs were not located in the same accessible databases, preventing a direct cross-comparison.

Preparative Chemistry Purification Salt Selection

Predicted Boiling Point and Density: Volatility and Handling Considerations

The predicted boiling point of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is 274.0±40.0 °C with a predicted density of 1.126±0.06 g/cm³ . These values are consistent with a low-volatility solid or viscous liquid at ambient conditions, suitable for standard organic synthesis without specialized high-boiling-point solvent protocols. Comparable predicted boiling point and density data for the 6-bromo and 6-chloro analogs were not located in the consulted databases, limiting the scope of direct quantitative comparison.

Physical Chemistry Volatility Formulation

High-Confidence Application Scenarios for 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (912284-83-4)


Medicinal Chemistry Lead Optimization: Privileged Scaffold Derivatization with Favorable logP

When constructing focused libraries around the tetrahydroquinoxaline core, the 6-fluoro derivative provides a lower predicted logP (~1.5) compared to the 6-bromo (XLogP3 2.5) [1] and 6-chloro analogs. This shift of approximately −1.0 log unit is expected to improve aqueous solubility and reduce non-specific protein binding in downstream ADME assays. Researchers prioritizing lead-like physicochemical space should select the fluoro building block over heavier halogen congeners to avoid introducing excessive lipophilicity at the scaffold level .

Scale-Up and Process Chemistry: Reduced Mass Handling and Molar Efficiency

With a molecular weight of 166.2 g/mol versus 227.10 g/mol for the 6-bromo analog, the fluoro derivative offers a 26.8% mass reduction per mole [1] . In multi-step sequences where the tetrahydroquinoxaline core is installed early, this difference reduces raw material mass, solvent volumes, and waste streams, translating into measurable cost savings at kilogram scale.

Laboratory Automation and High-Throughput Synthesis: Simplified Storage and Handling

Unlike the 6-bromo analog, which mandates storage under inert gas (N₂ or Ar) [1], the 6-fluoro derivative is specified for standard 2–8 °C storage without inert atmosphere requirements . This reduces the complexity of automated compound management systems, eliminates the need for inerted weigh stations, and lowers the risk of degradation during repeated vial access in high-throughput synthesis workflows.

Purification Protocol Design: Exploiting pKa for Selective Extraction

The predicted pKa of 7.71±0.20 for the secondary amine [1] enables rational design of acid-base extraction steps. At pH <5.5, the compound exists predominantly in the protonated, water-soluble form, while at pH >9.7, it converts to the neutral free-base extractable into organic solvents. This predictable ionization behavior is valuable for designing efficient workup procedures in both medicinal chemistry and process-scale synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.